4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide is an organic compound characterized by its complex structure, which includes a bromine atom, dimethoxyphenyl group, and sulfonamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Bromination: The starting material, 2,5-dimethylbenzenesulfonamide, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 4-position.
Alkylation: The brominated intermediate is then subjected to alkylation with 2-(3,4-dimethoxyphenyl)ethylamine under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Purification: The final product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions, potentially altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: Sulfonic acids or sulfoxides.
Reduction Products: Amines or reduced sulfonamide derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further derivatization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The sulfonamide group is known for its bioactivity, and the presence of the dimethoxyphenyl moiety can enhance binding affinity to biological targets.
Industry
In the materials science field, this compound can be used in the development of advanced materials with specific electronic or optical properties. Its structural features may contribute to the formation of polymers or other materials with unique characteristics.
Mechanism of Action
The mechanism by which 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonamide group can mimic the structure of natural substrates or inhibitors, leading to competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide: Lacks the 2,5-dimethyl substitution, which may affect its reactivity and binding properties.
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide: Substitution of bromine with chlorine can alter the compound’s electronic properties and reactivity.
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide: Absence of the halogen atom, which can significantly change its chemical behavior and applications.
Uniqueness
The presence of both the bromine atom and the dimethoxyphenyl group in 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide provides a unique combination of electronic and steric effects, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO4S/c1-12-10-18(13(2)9-15(12)19)25(21,22)20-8-7-14-5-6-16(23-3)17(11-14)24-4/h5-6,9-11,20H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJHMZPZXXCUFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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